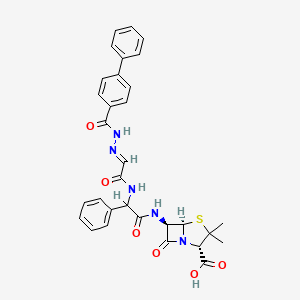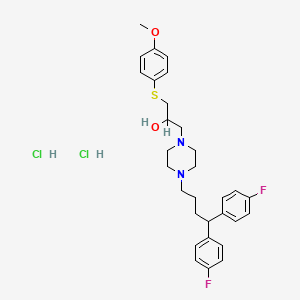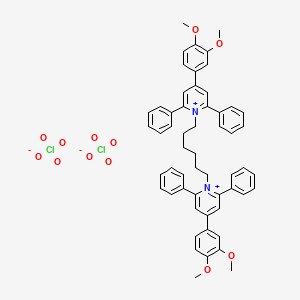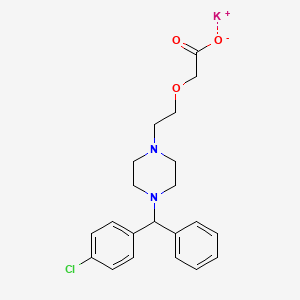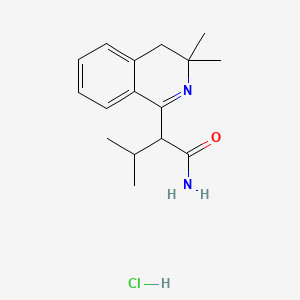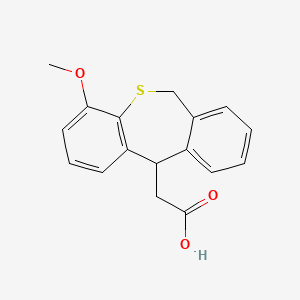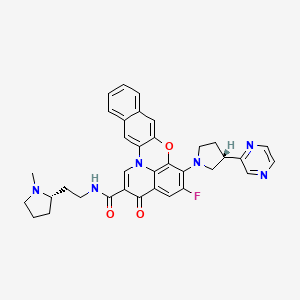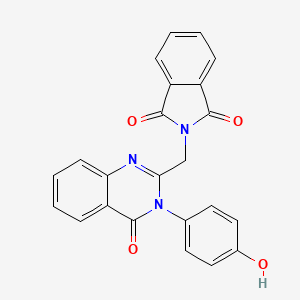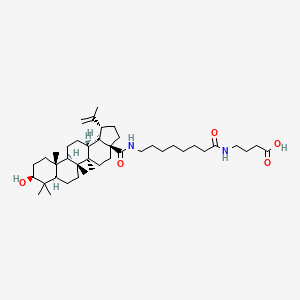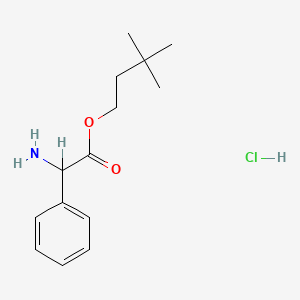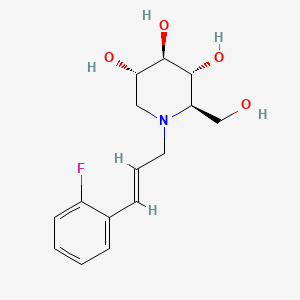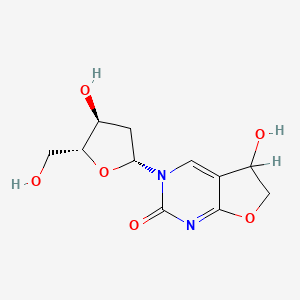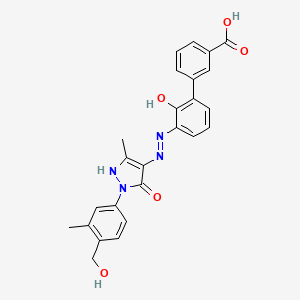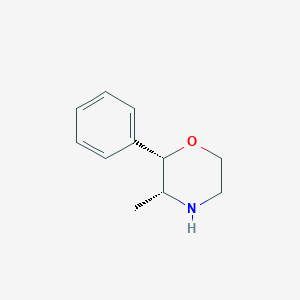
Morpholine, 3-methyl-2-phenyl-, (2S,3R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Morpholine, 3-methyl-2-phenyl-, (2S,3R)- is a chiral morpholine derivative. Morpholine itself is a six-membered heterocyclic compound containing both nitrogen and oxygen atoms. This specific derivative is characterized by the presence of a methyl group at the 3-position and a phenyl group at the 2-position, with the (2S,3R) stereochemistry. Morpholine derivatives are known for their diverse pharmacological activities and are widely used in various industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of morpholine derivatives, including Morpholine, 3-methyl-2-phenyl-, (2S,3R)-, typically involves the use of 1,2-amino alcohols, aziridines, or epoxides as starting materials. A common method includes a sequence of coupling, cyclization, and reduction reactions. For instance, a Petasis three-component coupling reaction involving glycolaldehyde, organoboronic acid, and different amines, followed by an acid- or base-mediated intramolecular cyclization, can be employed .
Industrial Production Methods
Industrial production of morpholine derivatives often involves the dehydration of diethanolamine with concentrated sulfuric acid. This method is efficient and yields high purity products suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
Morpholine, 3-methyl-2-phenyl-, (2S,3R)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atom, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of N-oxides, while reduction can yield secondary amines .
Aplicaciones Científicas De Investigación
Morpholine, 3-methyl-2-phenyl-, (2S,3R)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its pharmacological properties, including potential use in treating neurological disorders.
Industry: Utilized as a corrosion inhibitor and in the production of rubber accelerators.
Mecanismo De Acción
The mechanism of action of Morpholine, 3-methyl-2-phenyl-, (2S,3R)- involves the inhibition of selective norepinephrine reuptake. This action is mediated through its interaction with specific enzymes and receptors in the central nervous system, leading to increased levels of norepinephrine and subsequent therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Morpholine: The parent compound, widely used in various industrial applications.
2-Morpholin-4-ylethyl-2-{[3-(trifluoromethyl)phenyl]-amino}-nicotinate: Known for its anti-inflammatory properties.
Uniqueness
Morpholine, 3-methyl-2-phenyl-, (2S,3R)- is unique due to its specific stereochemistry and the presence of both methyl and phenyl groups, which confer distinct pharmacological properties compared to other morpholine derivatives .
Propiedades
Número CAS |
13580-23-9 |
|---|---|
Fórmula molecular |
C11H15NO |
Peso molecular |
177.24 g/mol |
Nombre IUPAC |
(2S,3R)-3-methyl-2-phenylmorpholine |
InChI |
InChI=1S/C11H15NO/c1-9-11(13-8-7-12-9)10-5-3-2-4-6-10/h2-6,9,11-12H,7-8H2,1H3/t9-,11-/m1/s1 |
Clave InChI |
OOBHFESNSZDWIU-MWLCHTKSSA-N |
SMILES isomérico |
C[C@@H]1[C@@H](OCCN1)C2=CC=CC=C2 |
SMILES canónico |
CC1C(OCCN1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


